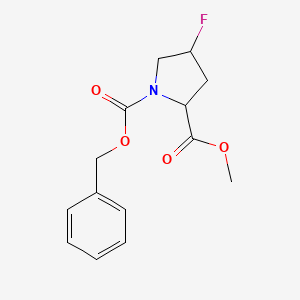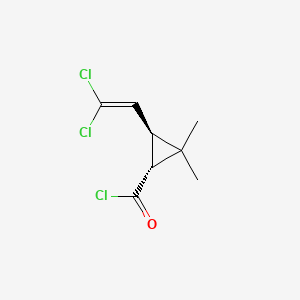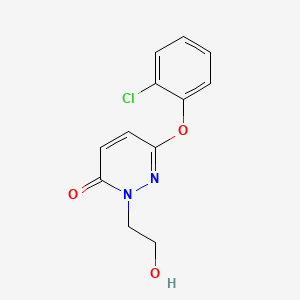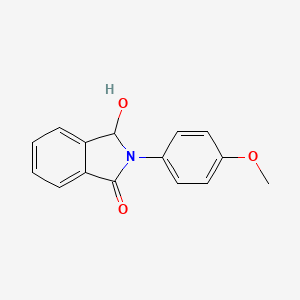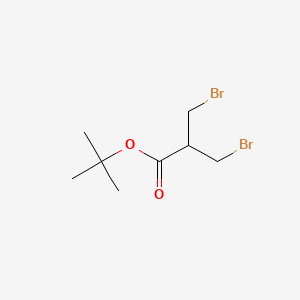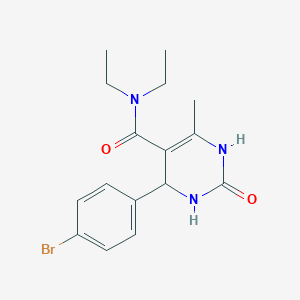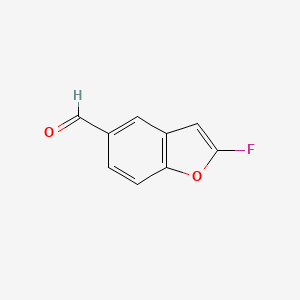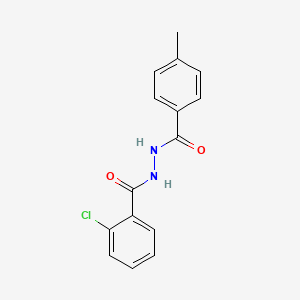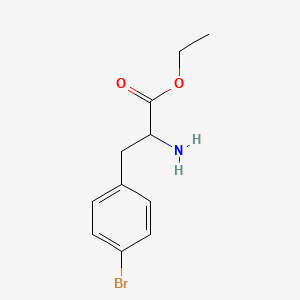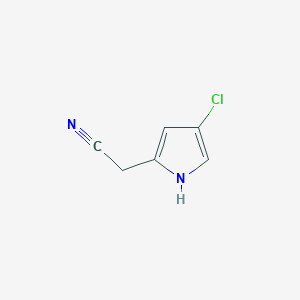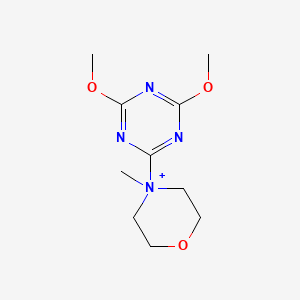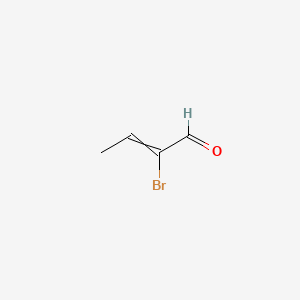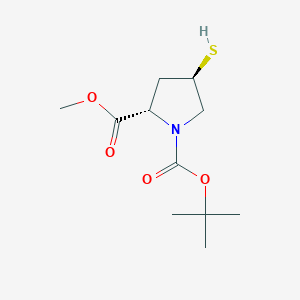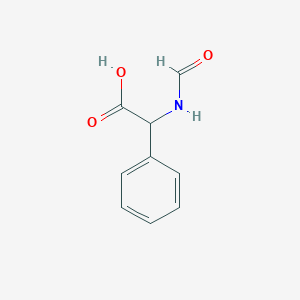![molecular formula C10H10O5 B8763863 2-[3-(methoxycarbonyl)phenoxy]acetic acid](/img/structure/B8763863.png)
2-[3-(methoxycarbonyl)phenoxy]acetic acid
描述
2-[3-(methoxycarbonyl)phenoxy]acetic acid is an organic compound with the molecular formula C10H10O5 It is a derivative of phenoxyacetic acid, where the phenoxy group is substituted with a methoxycarbonyl group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(methoxycarbonyl)phenoxy]acetic acid typically involves the esterification of phenoxyacetic acid derivatives. One common method is the reaction of 3-hydroxybenzoic acid with methoxycarbonyl chloride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as esterification, purification, and crystallization to obtain the compound in high purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[3-(methoxycarbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted phenoxyacetic acid derivatives.
科学研究应用
Chemistry
In chemistry, 2-[3-(methoxycarbonyl)phenoxy]acetic acid is used as an intermediate in the synthesis of more complex molecules. It can serve as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
The compound may be utilized in biological research to study enzyme interactions and metabolic pathways. Its derivatives can act as inhibitors or activators of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, derivatives of this compound can be explored for their therapeutic potential. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Industry
Industrially, the compound can be used in the production of polymers, resins, and coatings. Its chemical properties make it suitable for applications requiring stability and reactivity.
作用机制
The mechanism of action of 2-[3-(methoxycarbonyl)phenoxy]acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The methoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The phenoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to its molecular targets.
相似化合物的比较
Similar Compounds
Phenoxyacetic acid: A simpler analog without the methoxycarbonyl group.
3-Hydroxyphenoxyacetic acid: Contains a hydroxyl group instead of a methoxycarbonyl group.
4-(Methoxycarbonyl)phenoxyacetic acid: The methoxycarbonyl group is at the 4-position instead of the 3-position.
Uniqueness
2-[3-(methoxycarbonyl)phenoxy]acetic acid is unique due to the presence of the methoxycarbonyl group at the 3-position, which can influence its reactivity and interactions. This substitution pattern can affect the compound’s physical and chemical properties, making it distinct from its analogs.
属性
分子式 |
C10H10O5 |
|---|---|
分子量 |
210.18 g/mol |
IUPAC 名称 |
2-(3-methoxycarbonylphenoxy)acetic acid |
InChI |
InChI=1S/C10H10O5/c1-14-10(13)7-3-2-4-8(5-7)15-6-9(11)12/h2-5H,6H2,1H3,(H,11,12) |
InChI 键 |
ILCRZAILLJZGHT-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=CC=C1)OCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
